molecular formula C15H16N2O B311621 3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide

3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide

Cat. No.: B311621
M. Wt: 240.3 g/mol
InChI Key: KRDBUTRYTXPFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl groups and a pyridine ring

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

3,4-dimethyl-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-7-8-13(9-11(10)2)15(18)17-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)

InChI Key

KRDBUTRYTXPFAW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of 3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzamide or pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide
  • 3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3,4-dimethyl-N-(6-methyl-2-pyridinyl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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